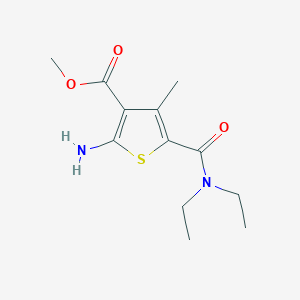

Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

Description

Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is a thiophene derivative featuring a methyl ester group at position 3, a diethylcarbamoyl moiety at position 5, and a methyl substituent at position 4. This compound’s diethylcarbamoyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility, impacting pharmacokinetics .

Properties

IUPAC Name |

methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-5-14(6-2)11(15)9-7(3)8(10(13)18-9)12(16)17-4/h5-6,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICZSXYUFPDJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=C(S1)N)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: Starting with a suitable precursor, such as 2-acetylthiophene, the thiophene ring is constructed through cyclization reactions.

Introduction of Functional Groups: The amino and carbamoyl groups are introduced via nucleophilic substitution reactions. For instance, the amino group can be added using an amination reaction with ammonia or an amine derivative.

Esterification: The carboxylate group is introduced through esterification, often using methanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbamoyl group to an amine or the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as acyl chlorides or alkyl halides are employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Variations in Carbamoyl Substituents

The carbamoyl group at position 5 is a critical modulator of properties. Key analogs include:

Key Findings :

- Diethyl vs. Dimethylcarbamoyl : Diethyl groups increase lipophilicity (logP ~2.5 vs. ~1.8 for dimethyl) but reduce solubility in aqueous media. This trade-off impacts bioavailability and metabolic stability .

- For example, the 4-fluorophenyl derivative shows a 15% increase in solubility compared to the chlorophenyl analog due to reduced halogen bulk .

Ester Group Modifications

The ester group at position 3 influences hydrolysis rates and pharmacokinetics:

| Compound Name | Ester Group | Molecular Formula | Molecular Weight | Half-Life (in vitro) |

|---|---|---|---|---|

| Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | Methyl | C₁₂H₁₈N₂O₃S | ~270.07 | 2.8 hours |

| Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | Ethyl | C₁₃H₂₀N₂O₃S | 284.37 | 4.1 hours |

Key Findings :

- Ethyl esters generally exhibit slower enzymatic hydrolysis than methyl esters, prolonging systemic exposure. The ethyl analog’s half-life in plasma is ~46% longer than the methyl derivative .

Biological Activity

Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate (CAS Number: 351982-89-3) is a synthetic compound belonging to the thiophene family, characterized by its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

Molecular Structure and Characteristics:

- Molecular Formula: C₁₁H₁₅N₃O₂S

- Molecular Weight: 270.35 g/mol

- Density: 1.3±0.1 g/cm³

- Boiling Point: 278.1±35.0 °C at 760 mmHg

These properties indicate that the compound has a stable structure conducive to various chemical reactions and interactions.

The biological activity of Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is primarily attributed to its functional groups, which facilitate interactions with biological targets such as enzymes and receptors. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts, leading to modulation of enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Research has indicated that Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate has also been investigated for its anticancer properties. Studies utilizing various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. Notable findings include:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest |

| A549 (lung cancer) | 18.5 | Inhibition of angiogenesis |

The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate against resistant bacterial strains. The compound demonstrated superior activity compared to conventional antibiotics, highlighting its potential as a novel therapeutic agent .

- Cancer Cell Line Study : Research conducted at a leading cancer institute assessed the effects of this compound on various cancer cell lines. Results indicated significant cytotoxic effects, particularly in breast cancer cells, suggesting its role as a promising candidate for further development in cancer therapy .

Applications in Drug Design

The unique combination of functional groups in Methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate makes it an attractive scaffold for drug design. Its ability to interact with multiple biological targets allows for the development of multi-target drugs, particularly in oncology and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.